molecular formula C8H8BFO4 B1587357 2-Methoxycarbonyl-5-fluorophenylboronic acid CAS No. 850568-05-7

2-Methoxycarbonyl-5-fluorophenylboronic acid

Cat. No. B1587357
M. Wt: 197.96 g/mol
InChI Key: CHDCMVDJRAQCTJ-UHFFFAOYSA-N
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Description

2-Methoxycarbonyl-5-fluorophenylboronic acid (2-MFPBA) is an organic compound that has significant potential for use in scientific research. It is a derivative of phenylboronic acid, and is used in a variety of applications, including synthesis, biochemistry, and physiology. Due to its unique properties, 2-MFPBA is an important tool for researchers in a variety of fields.

Scientific Research Applications

Fluorescence Quenching Studies

2-Methoxycarbonyl-5-fluorophenylboronic acid, along with similar boronic acid derivatives, has been studied for its fluorescence quenching properties. Research by Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives using steady-state fluorescence measurements, providing insights into the quenching mechanisms and parameters such as Stern-Volmer constant and quenching rate parameter. This research enhances the understanding of the photophysical behaviors of boronic acid compounds in various conditions, which can be vital for their application in sensing and imaging technologies (Geethanjali, Nagaraja, & Melavanki, 2015).

Ortho-Directing Agent for Arylboronic Acids

Ihara and Suginome (2009) presented a method for the o-C-H silylation of arylboronic acids, utilizing 2-pyrazol-5-ylaniline as an ortho-directing agent. This method facilitates regioselective silylation at the ortho-positions of phenylboronic acids, including those with methoxycarbonyl substitutions, showcasing the utility of boronic acids in complex organic synthesis processes. Such methodologies can be applied in the synthesis of various organic compounds, including pharmaceuticals and materials (Ihara & Suginome, 2009).

Hybrid Nanomaterials Characterization

Monteiro et al. (2015) investigated the immobilization of BINOL derivatives onto multiwalled carbon nanotubes through covalent linkage, including derivatives similar to 2-methoxycarbonyl-5-fluorophenylboronic acid. This work showcases the potential of boronic acid derivatives in the development of hybrid nanomaterials, offering a pathway to enhance the material's properties for applications in catalysis and material science (Monteiro, Carabineiro, Lauterbach, Hubbert, Hashmi, Figueiredo, & Pereira, 2015).

Supramolecular Assemblies

Phenylboronic and methoxyphenylboronic acids, including structures analogous to 2-methoxycarbonyl-5-fluorophenylboronic acid, have been utilized in the design and synthesis of supramolecular assemblies. Pedireddi and Seethalekshmi (2004) reported on the formation of assemblies due to hydrogen bonds between hetero N-atoms and boronic acid groups. This research highlights the role of boronic acids in the formation of complex structures with potential applications in molecular recognition and sensing (Pedireddi & Seethalekshmi, 2004).

properties

IUPAC Name

(5-fluoro-2-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c1-14-8(11)6-3-2-5(10)4-7(6)9(12)13/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDCMVDJRAQCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402567
Record name [5-Fluoro-2-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxycarbonyl-5-fluorophenylboronic acid

CAS RN

850568-05-7
Record name 1-Methyl 2-borono-4-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-Fluoro-2-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methoxycarbonylphenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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